N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine
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Overview
Description
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13FN4. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a pyrimidine ring, which is further connected to an ethane-1,2-diamine moiety. It is used primarily in research settings for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 5-fluoro-2,6-dimethylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with an appropriate solvent system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom and the pyrimidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N1-(6,8-Difluoroquinolin-4-yl)ethane-1,2-diamine: Contains a quinoline ring with two fluorine atoms.
Uniqueness
N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H13FN4 |
---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
N'-(5-fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H13FN4/c1-5-7(9)8(11-4-3-10)13-6(2)12-5/h3-4,10H2,1-2H3,(H,11,12,13) |
InChI Key |
BJCFZCWTQGJWSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NCCN)F |
Origin of Product |
United States |
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